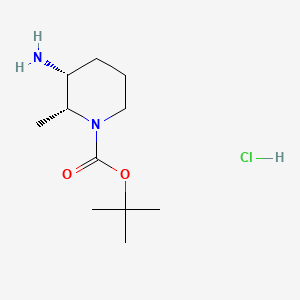
tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
科学研究应用
Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to specific effects.
相似化合物的比较
Similar Compounds
- Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate
- Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate
Uniqueness
Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a tert-butyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.
生物活性
tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- IUPAC Name : tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride
- CAS Number : 2891580-99-5
- Molecular Formula : C11H22ClN2O2
- Molecular Weight : 250.77 g/mol
- Purity : Typically around 95% to 97% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amino group facilitates interactions with neurotransmitter receptors, while the piperidine ring contributes to its structural stability and bioactivity.
1. Anticancer Activity
Recent studies have shown that piperidine derivatives, including this compound, exhibit significant anticancer properties. For example:
- In vitro studies indicated that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .
2. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects:
- It acts as a ligand for muscarinic acetylcholine receptors (M3R), which are involved in cognitive functions and may play a role in neurodegenerative diseases. Activation of these receptors has been linked to increased cell proliferation and resistance to apoptosis in neuronal cells .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor for several enzymes:
- Structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance inhibitory activity against cholinesterase and monoamine oxidase B, which are critical targets in the treatment of Alzheimer's disease .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of piperidine derivatives revealed that this compound exhibited improved cytotoxicity compared to traditional chemotherapeutics. The study employed various cancer cell lines and demonstrated that the compound could significantly reduce cell viability at lower concentrations.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| FaDu | 5.4 | Bleomycin | 10.7 |
| A549 | 6.2 | Cisplatin | 12.5 |
| MCF7 | 4.8 | Doxorubicin | 9.0 |
Study 2: Neuroprotective Properties
In another study focusing on neuroprotective effects, the compound was tested against oxidative stress-induced neuronal death in vitro. The results indicated that it could significantly reduce cell death and improve cell survival rates by modulating apoptotic pathways.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Control | 20 | 100 |
| tert-butyl Compound | 65 |
属性
分子式 |
C11H23ClN2O2 |
|---|---|
分子量 |
250.76 g/mol |
IUPAC 名称 |
tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |
InChI 键 |
VTQXYMDBUNVUOM-VTLYIQCISA-N |
手性 SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N.Cl |
规范 SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















